molecular formula C16H24O3 B15142384 Desquinolinone-deshydroxy-Ivacaftor carbonate-d10

Desquinolinone-deshydroxy-Ivacaftor carbonate-d10

Número de catálogo: B15142384
Peso molecular: 274.42 g/mol
Clave InChI: MRZZXDUZVJNFQL-RUYWXRBOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 is a deuterium-labeled analogue of Desquinolinone-deshydroxy-Ivacaftor carbonate. It is an intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis. The compound has a molecular formula of C16H14D10O3 and a molecular weight of 274.42.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 involves the incorporation of deuterium atoms into the structure of Desquinolinone-deshydroxy-Ivacaftor carbonate. This can be achieved through various deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process includes steps such as purification, crystallization, and quality control to meet the required standards for pharmaceutical intermediates.

Análisis De Reacciones Químicas

Types of Reactions: Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 has several scientific research applications, including:

    Chemistry: Used as a labeled intermediate in the synthesis of Ivacaftor, aiding in the study of reaction mechanisms and pathways.

    Biology: Helps in tracing metabolic pathways and studying the pharmacokinetics of Ivacaftor.

    Medicine: Contributes to the development of treatments for cystic fibrosis by providing insights into drug metabolism and efficacy.

    Industry: Utilized in the production of deuterium-labeled compounds for various research and development purposes.

Mecanismo De Acción

Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 exerts its effects by acting as an intermediate in the synthesis of Ivacaftor. Ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator that improves the function of the CFTR protein. The mechanism involves increasing the channel open probability (gating) of the CFTR protein, thereby enhancing chloride ion transport across cell membranes. This leads to improved hydration and clearance of mucus in the lungs of cystic fibrosis patients .

Comparación Con Compuestos Similares

    Desquinolinone-deshydroxy-Ivacaftor carbonate: The non-deuterated analogue of Desquinolinone-deshydroxy-Ivacaftor carbonate-d10.

    Ivacaftor: The active drug used in the treatment of cystic fibrosis.

    Tezacaftor/Ivacaftor: A combination drug used to treat cystic fibrosis with different CFTR mutations.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the tracing of metabolic pathways and detailed study of reaction mechanisms, making it a valuable tool in pharmaceutical research and development.

Propiedades

Fórmula molecular

C16H24O3

Peso molecular

274.42 g/mol

Nombre IUPAC

[4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl] methyl carbonate

InChI

InChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3/i4D3,5D3,6D3,9D

Clave InChI

MRZZXDUZVJNFQL-RUYWXRBOSA-N

SMILES isomérico

[2H]C1=CC(=CC(=C1OC(=O)OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C

SMILES canónico

CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.